molecular formula C18H19NO2S B5658625 1-(9H-fluoren-2-ylsulfonyl)piperidine

1-(9H-fluoren-2-ylsulfonyl)piperidine

Cat. No. B5658625
M. Wt: 313.4 g/mol
InChI Key: ZRERYCAEIILUFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(9H-fluoren-2-ylsulfonyl)piperidine involves multiple steps, including substitution reactions, condensation, and complexation with metals. For instance, Piperidinium 9H-fluorene-9-carbodithioate and its derivatives have been used for preparing gold complexes, demonstrating the versatility of fluorene derivatives in synthesis (Vicente et al., 2004). Such methods highlight the potential for synthesizing 1-(9H-fluoren-2-ylsulfonyl)piperidine and its analogs through targeted chemical reactions.

Molecular Structure Analysis

X-ray diffraction studies have provided insights into the molecular structures of compounds similar to 1-(9H-fluoren-2-ylsulfonyl)piperidine, revealing important structural characteristics such as chair conformations of piperidine rings and distorted tetrahedral geometries around sulfur atoms (Karthik et al., 2021). These studies are crucial for understanding the three-dimensional arrangement and potential reactivity of such compounds.

Chemical Reactions and Properties

1-(9H-fluoren-2-ylsulfonyl)piperidine and related compounds participate in various chemical reactions, including condensation reactions to form complex structures (Prasad et al., 2008). Their reactivity patterns are essential for synthesizing new materials and understanding their chemical behavior.

Physical Properties Analysis

The physical properties of compounds similar to 1-(9H-fluoren-2-ylsulfonyl)piperidine, such as luminescence and charge-transfer characteristics, have been explored (Vicente et al., 2004). These properties are influenced by the molecular structure and are important for applications in materials science and optoelectronics.

Chemical Properties Analysis

The chemical properties of 1-(9H-fluoren-2-ylsulfonyl)piperidine derivatives, such as their corrosion inhibition efficiency on metals, have been studied using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016). These studies help in understanding the interaction of these compounds with various surfaces and their potential as corrosion inhibitors.

properties

IUPAC Name

1-(9H-fluoren-2-ylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c20-22(21,19-10-4-1-5-11-19)16-8-9-18-15(13-16)12-14-6-2-3-7-17(14)18/h2-3,6-9,13H,1,4-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRERYCAEIILUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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